molecular formula C21H18ClNO3S B2563968 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one CAS No. 1705099-59-7

2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Cat. No.: B2563968
CAS No.: 1705099-59-7
M. Wt: 399.89
InChI Key: MRHWVFBDZLHFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a thiazepane ring, a chlorophenyl group, and a chromenone structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as a 2-chlorophenyl amine and a suitable thiol, under acidic or basic conditions.

    Attachment of the Chromenone Moiety: The chromenone structure can be introduced via a condensation reaction between a chromone derivative and the thiazepane intermediate.

    Final Coupling: The final step involves coupling the thiazepane-chromenone intermediate with a carbonyl-containing reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one: Unique due to the combination of thiazepane and chromenone structures.

    Phenazepam: A benzodiazepine derivative with a similar chlorophenyl group but different core structure.

    2-Chlorophenyl dichlorophosphate: Contains a chlorophenyl group but differs significantly in overall structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which are not commonly found together in a single molecule

Properties

IUPAC Name

2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHWVFBDZLHFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.